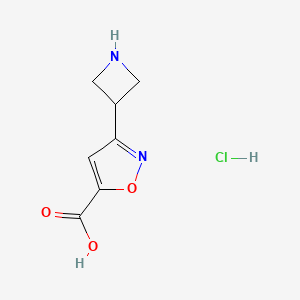

3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride

Description

3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is a heterocyclic compound featuring a 1,2-oxazole core fused with an azetidine ring (a four-membered secondary amine). Its molecular formula is C₇H₉ClN₂O₃, with a molecular weight of 206.6 g/mol . The compound is synthesized as a hydrochloride salt to enhance solubility and stability for laboratory applications. It is recognized as a versatile small-molecule scaffold in drug discovery, particularly for designing ligands targeting enzymes or receptors due to its rigid heterocyclic framework .

Properties

IUPAC Name |

3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c10-7(11)6-1-5(9-12-6)4-2-8-3-4;/h1,4,8H,2-3H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPBLHRMYCCMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NOC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287287-95-8 | |

| Record name | 3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is a chemical compound with applications in medicinal chemistry and organic synthesis. It features an azetidine ring structure combined with an oxazole moiety, potentially contributing to its biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research.

Scientific Research Applications

3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is primarily used in various scientific disciplines:

- Medicinal Chemistry The compound is relevant in medicinal chemistry because of its potential biological activities.

- Organic Synthesis It is also used in organic synthesis as a building block for creating more complex molecules.

- Pharmaceutical Research As a compound with an azetidine ring structure and an oxazole moiety, it can be modified to enhance biological activity or tailor it for specific applications.

Oxazole Derivatives

This compound can be classified under the broader category of oxazole derivatives, which are known for their diverse biological properties. Oxazoles are a class of heterocyclic aromatic organic compounds .

###usage

Mechanism of Action

The mechanism by which 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid;hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context of its application and the specific biological system it is interacting with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Within the Oxazole Class

3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic Acid Hydrochloride

- Molecular Formula : C₉H₇ClN₂O₃

- Implications : The pyridine moiety may enhance binding to metal ions or hydrophobic pockets in biological targets compared to the smaller azetidine group .

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic Acid Hydrochloride

Oxadiazole-Based Analogues

Oxadiazoles (five-membered rings with two nitrogen and one oxygen atom) are bioisosteres of oxazoles, offering distinct electronic properties.

5-(3-Azetidinyl)-3-Benzyl-1,2,4-oxadiazole Hydrochloride

- Molecular Formula : C₁₂H₁₂ClN₃O

- Key Features : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and introduces a benzyl group.

5-(Azetidin-3-yl)-3-(2-Methoxyethyl)-1,2,4-oxadiazole Hydrochloride

Dihydroisoxazole Derivatives

3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

- Molecular Formula : C₁₁H₁₃ClN₂O₃

- Key Features : A partially saturated oxazole (dihydroisoxazole) fused with a chlorinated imidazole.

Comparison Table: Key Structural and Functional Differences

Biological Activity

3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a four-membered azetidine ring and a five-membered oxazole ring , providing a dual heterocyclic nature that may enhance its biological activity compared to compounds containing only one of these motifs. The molecular formula is with a molecular weight of 204.61 g/mol .

Synthesis Methods

Various synthetic routes have been explored for the preparation of 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid; hydrochloride. These methods often involve the coupling of azetidine derivatives with oxazole precursors, utilizing standard organic synthesis techniques such as:

- Condensation reactions

- Cyclization processes

- Functional group modifications

These methods leverage the reactivity patterns typical of both azetidine and oxazole derivatives, contributing to the compound's versatility in medicinal applications.

Research indicates that 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid; hydrochloride interacts with various biological targets, primarily through enzyme inhibition and receptor binding. Interaction studies have demonstrated its potential to bind effectively to key biological molecules, which is crucial for understanding its therapeutic applications.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies reveal that it exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 |

| Escherichia coli | 0.06 |

| Streptococcus pneumoniae | 0.008 |

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human liver cell line (HepG2), the compound demonstrated selective cytotoxicity without significant toxicity towards non-cancerous cells. This selectivity is critical for developing effective cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antibacterial Potency : A study published in ACS Journal of Medicinal Chemistry reported that derivatives similar to 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid exhibited enhanced antibacterial potency compared to traditional antibiotics .

- Anticancer Activity : Research conducted on azetidine derivatives showed that compounds with similar structures could inhibit tumor growth in vitro, suggesting that 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid may possess similar anticancer properties .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound with target proteins involved in bacterial resistance mechanisms, further validating its potential as a therapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid hydrochloride?

The synthesis typically involves multi-step reactions, leveraging heterocyclic chemistry and acid chloride intermediates. Key methodologies include:

- Oxazole Ring Formation : Reacting aldehydes with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates, followed by cyclization with ethyl acetoacetate derivatives .

- Azetidine Incorporation : Coupling azetidine-3-carboxylic acid (CAS 36476-78-5) with the oxazole moiety via esterification or amidation, followed by hydrochloric acid salt formation .

- Acid Chloride Activation : Converting carboxylic acid precursors to reactive acid chlorides using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), enabling nucleophilic substitution or coupling reactions .

Q. Example Reaction Conditions :

Q. How can the purity and structural integrity of this compound be validated?

Rigorous analytical techniques are required:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against certified reference standards .

- Spectroscopy :

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What are the critical stability considerations for storage and handling?

- Temperature : Store at –20°C in airtight containers to prevent decomposition. Elevated temperatures (>25°C) may degrade the hydrochloride salt .

- Humidity : Control relative humidity (<30%) to avoid hygroscopic absorption, which can alter solubility and reactivity .

- Light Sensitivity : Protect from prolonged UV exposure, as heterocyclic compounds often undergo photolytic degradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate charge distribution, identifying nucleophilic/electrophilic sites for reaction design .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and steric effects from the azetidine ring .

- ADMET Prediction : Tools like SwissADME can estimate solubility, metabolic stability, and toxicity profiles early in drug development .

Q. How can researchers address discrepancies in biological activity data across studies?

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) using guidelines from the Pharmacopeial Forum .

- Compound Purity : Validate purity via orthogonal methods (e.g., HPLC + NMR) to exclude confounding impurities .

- Salt Form Effects : Compare free base vs. hydrochloride salt bioactivity, as protonation state impacts membrane permeability .

Q. Recommended Workflow :

Replicate experiments with independent synthesis batches.

Cross-validate using in vitro (enzyme inhibition) and in silico (docking) approaches .

Q. What advanced synthetic strategies improve yield in multi-step reactions?

- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., oxazole formation) while maintaining >90% yield .

- Flow Chemistry : Optimize exothermic reactions (e.g., acid chloride formation) with precise temperature control, minimizing side products .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Ru-BINAP) to enantioselectively construct the azetidine ring, critical for stereospecific bioactivity .

Q. What strategies optimize the compound’s stability under physiological conditions?

- pH Adjustment : Formulate at pH 4–5 (near the carboxylic acid pKa) to enhance solubility and reduce hydrolysis .

- Prodrug Design : Mask the carboxylic acid as an ester or amide to improve metabolic stability, with enzymatic cleavage in target tissues .

- Lyophilization : Prepare freeze-dried powders for long-term storage, reconstituted in buffered saline before use .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

- Bioisosteric Replacement : Substitute the oxazole ring with thiazole or pyrazole to modulate electronic effects .

- Azetidine Modifications : Introduce methyl or fluorinated groups to the azetidine ring to alter lipophilicity and binding kinetics .

- Carboxylic Acid Derivatives : Synthesize amides or esters to evaluate the necessity of the free acid group for target engagement .

Q. Data Contradictions and Mitigation

- Conflicting Solubility Reports : Some studies report high aqueous solubility due to the hydrochloride salt, while others note limited solubility in polar solvents. Resolution: Conduct pH-dependent solubility studies and validate with nephelometry .

- Variable Enzyme Inhibition IC₅₀ Values : Differences may arise from assay temperature or co-solvents (e.g., DMSO). Standardize protocols using the Pharmacopeial Forum guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.